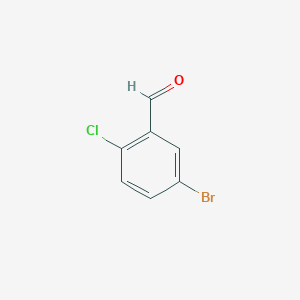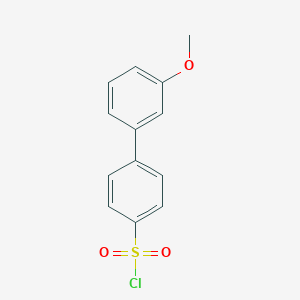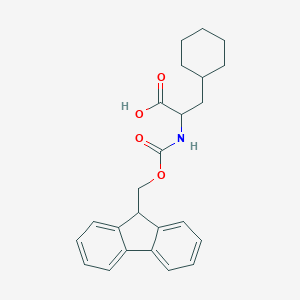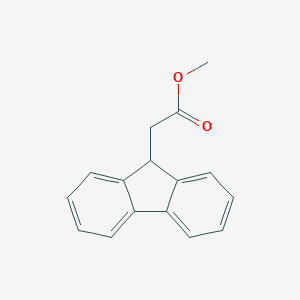
4-Chlor-6,7-bis(2-Methoxyethoxy)chinazolin
Übersicht
Beschreibung
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (4-Cl-6,7-BMEQ) is a synthetic quinazoline derivative with potential applications in medicinal chemistry. 4-Cl-6,7-BMEQ has been studied extensively for its pharmacological properties, including its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 4-Cl-6,7-BMEQ has also been shown to have antioxidant activity and to modulate the activity of certain ion channels. In addition, 4-Cl-6,7-BMEQ has been reported to have anti-inflammatory effects in animal models.
Wissenschaftliche Forschungsanwendungen
Synthese von Rezeptor-Tyrosin-Kinase (RTK)-Inhibitoren
“4-Chlor-6,7-bis(2-Methoxyethoxy)chinazolin” wurde als Vorläufer bei der Synthese von Rezeptor-Tyrosin-Kinase (RTK)-Inhibitoren verwendet . RTK-Inhibitoren sind eine Art der zielgerichteten Therapie, die spezifisch auf Tyrosinkinasen zielen und diese hemmen, Enzyme, die für die Aktivierung vieler Proteine durch Signaltransduktionskaskaden verantwortlich sind. Diese Inhibitoren haben sich bei der Behandlung von Krebs als vielversprechend erwiesen .
Synthese von dualen RTK- und Histon-Deacetylase (HDAC)-Inhibitoren
Diese Verbindung wurde auch bei der Synthese von dualen RTK- und HDAC-Inhibitoren verwendet . HDAC-Inhibitoren sind eine Klasse von Medikamenten, die Histon-Deacetylasen hemmen und als Behandlung für Krebs untersucht werden. Durch die Kombination von RTK- und HDAC-Hemmung wollen Forscher effektivere Krebsbehandlungen entwickeln .
Synthese von Antikrebsverbindungen
“this compound” ist ein synthetisches Zwischenprodukt bei der Synthese verschiedener Antikrebsverbindungen . Diese Verbindungen zielen darauf ab, das Wachstum von Krebszellen zu hemmen und haben sich in präklinischen und klinischen Studien als vielversprechend erwiesen .
Synthese von EGFR-Inhibitoren
Diese Verbindung ist auch ein synthetisches Zwischenprodukt bei der Synthese von EGFR-Inhibitoren, einschließlich Erlotinib . EGFR-Inhibitoren sind Medikamente, die an den epidermal growth factor receptor (EGFR) binden und dadurch die Aktivierung des Rezeptors und der nachgeschalteten Signaltransduktionswege blockieren, was zur Hemmung des Wachstums von Krebszellen führt .
Aurora 2 Kinase-Hemmung
“this compound” ist bekannt als ein Aurora 2 Kinase-Inhibitor . <a data-citationid="2f255263-2306-1a25-350e-fbabf0631517-30-group" h="ID=SERP,5015.1" href="https://www.caymanchem.com/product/30487/4-chloro-6%2C7
Wirkmechanismus
Target of Action
The primary targets of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline are Aurora Kinase 2 (ARK-2) and Platelet-Derived Growth Factor (PDGF) . These targets play crucial roles in cell division and growth, respectively. ARK-2 is involved in the regulation of the cell cycle, particularly during mitosis, while PDGF is a potent mitogen for cells of mesenchymal origin.
Mode of Action
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline acts as an inhibitor of its primary targets. It binds to the active sites of ARK-2 and PDGF, preventing these proteins from performing their normal functions . This interaction leads to changes in cellular processes, particularly those related to cell division and growth.
Biochemical Pathways
The inhibition of ARK-2 and PDGF affects several biochemical pathways. The most significant of these is the cell cycle pathway , where ARK-2 normally promotes progression from G2 to M phase. Its inhibition can lead to cell cycle arrest . PDGF inhibition, on the other hand, can lead to reduced cell proliferation and angiogenesis .
Result of Action
The molecular and cellular effects of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline’s action include cell cycle arrest and reduced cell proliferation . These effects can lead to the death of rapidly dividing cells, such as cancer cells, making this compound potentially useful in cancer treatment.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is known to interact with various enzymes and proteins. It is a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors . RTKs are high-affinity cell surface receptors for many polypeptide growth factors, cytokines, and hormones. As such, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline plays a role in modulating biochemical reactions involving these molecules.
Cellular Effects
The cellular effects of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline are primarily related to its role as a precursor in the synthesis of RTK inhibitors . RTK inhibitors can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. They can inhibit the proliferation of cells, making them useful in the treatment of cancer .
Molecular Mechanism
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline exerts its effects at the molecular level through its role as a precursor in the synthesis of RTK inhibitors . These inhibitors can bind to RTKs, inhibiting their activity and thus impacting various cellular processes. This can lead to changes in gene expression and cellular metabolism .
Eigenschaften
IUPAC Name |
4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJLDMNVDPGZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461407 | |
| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183322-18-1 | |
| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44UPE46KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in the synthesis of Erlotinib Hydrochloride?
A1: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline serves as a key intermediate in the synthesis of Erlotinib Hydrochloride. [, ] Both research papers describe a synthetic route where this compound reacts with m-ethynylaniline or m-aminostyrene, leading to the formation of the final drug molecule or a related impurity, respectively. You can find more details about the reaction conditions and yields in the papers:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)


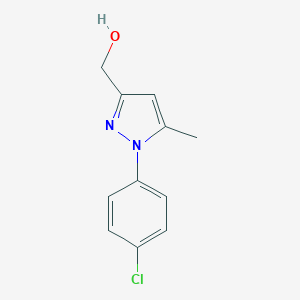
![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)

